Angoroside C
CAS No.: 115909-22-3
Cat. No.: VC21322647
Molecular Formula: C36H48O19
Molecular Weight: 784.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 115909-22-3 |
---|---|
Molecular Formula | C36H48O19 |
Molecular Weight | 784.8 g/mol |
IUPAC Name | [(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Standard InChI | InChI=1S/C36H48O19/c1-16-26(41)28(43)30(45)36(52-16)55-33-31(46)35(49-11-10-18-5-8-22(47-2)20(38)12-18)53-24(15-51-34-29(44)27(42)21(39)14-50-34)32(33)54-25(40)9-6-17-4-7-19(37)23(13-17)48-3/h4-9,12-13,16,21,24,26-39,41-46H,10-11,14-15H2,1-3H3/b9-6+/t16-,21-,24+,26-,27-,28+,29+,30+,31+,32+,33+,34-,35+,36-/m0/s1 |
Standard InChI Key | KLQXMRBGMLHBBQ-DQTDZZOCSA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O |
Chemical Structure and Properties
Angoroside C (CAS No. 115909-22-3) is characterized by the molecular formula C36H48O19 and a molecular weight of 784.75 . It is a phenylpropanoid glycoside containing several phenolic hydroxyl groups, ester bonds, and glycosidic bonds, which make it susceptible to oxidation and degradation . The structure contains 19 hydrogen bond acceptors and 9 hydrogen bond donors . Its chemical characteristics include:
Property | Value |
---|---|
Molecular Formula | C36H48O19 |
Molecular Weight | 784.75 |
CAS Number | 115909-22-3 |
Hydrogen Bond Acceptors | 19 |
Hydrogen Bond Donors | 9 |
Physical State | Powder |
Natural Sources
Angoroside C is primarily isolated from Radix Scrophulariae, the dried root of Scrophularia ningpoensis Hemsl . This botanical medicine has been widely used in Asian populations and was first recorded in "ShennongBencao Jing" . The root contains various chemical constituents, including iridoids, phenylpropanoids, and triterpenoid saponins, with Angoroside C being a representative phenylpropanoid glycoside compound . The compound is described as a phenylpropanoid from Radix Scrophulariae that has beneficial effects on cardiac ventricular remodeling .
Pharmacological Activities
Cardiovascular Effects
Angoroside C demonstrates significant cardiovascular protective properties. Research has shown that it has beneficial effects against ventricular remodeling, with mechanisms likely related to decreasing the level of Angiotensin II (Ang II) and attenuating the mRNA expressions of endothelin 1 (ET-1) and transforming growth factor β1 (TGF-β1) . These actions effectively postpone heart failure progression in patients with cardiovascular illnesses .
Additional cardiovascular effects include:
Anti-inflammatory Effects
Angoroside C exhibits potent anti-inflammatory properties. Studies have demonstrated that it significantly inhibits lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-alpha) in a concentration-dependent manner . It functions as an inhibitor of prostaglandin E2 release in mouse peritoneal macrophages in vitro .
Antioxidant Activity
This compound shows potent antioxidative activity, particularly in reducing oxidized hydroxyl (OH) adducts of deoxyadenosine monophosphate (dAMP) and deoxyguanosine monophosphate (dGMP) . This antioxidant capacity may contribute to its protective effects against oxidative stress-induced cellular damage.
Hepatoprotective and Nephroprotective Effects
Research indicates that Angoroside C possesses hepatoprotective and anti-nephritis properties , suggesting potential applications in treating liver and kidney disorders.
Pharmacokinetics and Metabolism
Distribution
Following administration, Angoroside C is extensively distributed throughout the body, reaching all major organs including the liver, heart, spleen, lung, kidney, and brain . Notably, the highest concentration is detected in the lung 15 minutes after oral administration, followed by the kidney, liver, spleen, and brain . Similar to its plasma pharmacokinetics, Angoroside C is distributed rapidly and cleared from all organs by approximately 6 hours .
Metabolism
A significant finding in pharmacokinetic studies is that Angoroside C can be converted to ferulic acid, an active metabolite, in vivo . Ferulic acid is a functional phenolic acid with multiple biological and pharmacological properties, including anti-oxidant, anti-inflammatory, anti-obesity, and anti-depression effects . Most importantly, ferulic acid has demonstrated protective effects against myocardial ischemia, which can induce ventricular remodeling .
The maximum concentration of ferulic acid in the kidney occurred 6 hours after oral administration of Angoroside C, suggesting delayed metabolic conversion or tissue-specific accumulation .
Elimination
Angoroside C is rapidly eliminated from the body, with a half-life (t1/2) of approximately 1.26 hours . This rapid elimination, coupled with its low oral bioavailability, may pose challenges for its development as a therapeutic agent.
Pharmacokinetic Parameters
Table 1 summarizes key pharmacokinetic parameters of Angoroside C from various studies:
Mechanism of Action
The diverse pharmacological activities of Angoroside C are attributed to several mechanisms:
Cardiovascular Protection
Angoroside C exerts its beneficial effects against ventricular remodeling through:
Anti-inflammatory Action
The anti-inflammatory effects involve:
Research Challenges and Future Directions
Despite promising pharmacological activities, Angoroside C development as a therapeutic agent faces several challenges:
Pharmacokinetic Limitations
The low oral bioavailability (2.1%) and rapid elimination (t1/2 = 1.26 h) pose significant challenges for drug development . These limitations may necessitate novel drug delivery systems or structural modifications to improve the pharmacokinetic profile.
Future Research Directions
Several areas warrant further investigation:
-
Detailed studies on mechanisms of action
-
Development of drug delivery systems to improve bioavailability
-
Clinical trials to evaluate efficacy and safety in humans
-
Investigation of potential drug interactions
-
Further exploration of anti-tumor properties, particularly the relationship with gut microbiota
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume